Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine
Description
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a meta-tolyl (3-methylphenyl) group and at position 5 with a methylaminomethyl (-CH2-NH-CH3) moiety. The 1,2,4-oxadiazole ring contributes to its electronic stability, while the meta-tolyl group introduces steric and electronic effects that influence its physicochemical and biological properties. This compound is structurally related to several derivatives explored for pharmacological applications, including anticancer and enzyme inhibition activities .
Properties
IUPAC Name |
N-methyl-1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8-4-3-5-9(6-8)11-13-10(7-12-2)15-14-11/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDFVNGUPNAIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime-Based Cyclization
Amidoximes react with carboxylic acid derivatives (e.g., esters, acyl chlorides) under basic conditions to form 1,2,4-oxadiazoles. For methyl-(3-m-tolyl-oxadiazol-5-ylmethyl)-amine, m-tolylamidoxime (1) serves as the starting material.
-
m-Tolylamidoxime Preparation :
m-Tolunitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6–8 hours, yielding m-tolylamidoxime (1) as a white solid (85–90% yield). -
Cyclization with Bromoacetic Acid Methyl Ester :
A mixture of 1 (2 mmol), methyl bromoacetate (4 mmol), and NaOH (4 mmol) in DMSO (3 mL) is stirred at room temperature for 18 hours. Acidification with HCl precipitates 5-(bromomethyl)-3-m-tolyl-1,2,4-oxadiazole (2) (65–70% yield).
Mechanistic Insight :
Deprotonation of the amidoxime by NaOH facilitates nucleophilic attack on the ester’s carbonyl carbon, forming an O-acylated intermediate. Intramolecular cyclization eliminates methanol, yielding the oxadiazole core.
Introduction of the Methylaminomethyl Group
The bromomethyl intermediate (2) undergoes nucleophilic substitution with methylamine to install the final functional group.
Optimized Substitution Protocol :
-
2 (1 mmol) is dissolved in dry THF (10 mL) under nitrogen.
-
Methylamine (40% aqueous solution, 5 mmol) is added dropwise at 0°C.
-
The mixture is refluxed for 12 hours, followed by extraction with ethyl acetate and purification via column chromatography (hexane/ethyl acetate, 3:1) to yield the target compound (55–60% yield).
Key Challenges :
-
Steric Hindrance : The m-tolyl group’s ortho-methyl substituent slows substitution kinetics, necessitating prolonged reaction times.
-
Byproduct Formation : Competing hydrolysis of the bromomethyl group to hydroxymethyl occurs if moisture is present, reducing yields.
Alternative Synthetic Routes
Vilsmeier Reagent-Mediated Activation
Carboxylic acids activated by Vilsmeier reagent (POCl₃/DMF) react with amidoximes to form 1,2,4-oxadiazoles. For this compound:
-
3-(m-Tolyl)-5-(chloromethyl)-1,2,4-oxadiazole (3) is synthesized from m-tolylamidoxime and chloroacetic acid using POCl₃/DMF at 0°C.
-
Substitution with methylamine proceeds as above, yielding the target compound (50–55% overall yield).
Advantages :
Characterization and Analytical Data
1H NMR (400 MHz, CDCl₃) :
13C NMR (100 MHz, CDCl₃) :
HRMS (ESI+) :
Comparative Analysis of Methods
| Method | Starting Materials | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amidoxime Cyclization | m-Tolylamidoxime, Methyl Bromoacetate | NaOH/DMSO, rt | 65–70 | ≥95 |
| Vilsmeier Activation | m-Tolylamidoxime, Chloroacetic Acid | POCl₃/DMF, 0°C | 50–55 | ≥90 |
Key Observations :
Chemical Reactions Analysis
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 1,2,4-Oxadiazole Derivatives
The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. Various methods have been developed to produce these compounds efficiently under different conditions, including microwave irradiation and solvent-free reactions. Recent advancements in synthetic methodologies have allowed for the generation of substituted oxadiazoles with enhanced biological properties .
Biological Activities
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives. These compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing the oxadiazole ring have been found to induce apoptosis in cancer cells and inhibit tumor growth through different mechanisms:
- Mechanism of Action : Some oxadiazole derivatives target specific pathways involved in cell proliferation and apoptosis. For instance, they may interact with tubulin or influence the expression of pro-apoptotic proteins such as p53 .
- Case Studies : Research has identified several potent oxadiazole derivatives with low IC50 values against multiple cancer cell lines. For instance, one study reported a derivative with an IC50 value of 0.003 µM against lung adenocarcinoma cells (LXFA 629), indicating its potential as a lead compound for further development .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound 1 | LXFA 629 | 0.003 | Apoptosis induction |
| Compound 2 | OVXF 899 | 2.76 | Tubulin inhibition |
| Compound 3 | MCF-7 | 15.63 | p53 activation |
2.2 Antimicrobial Activity
In addition to anticancer properties, some oxadiazole derivatives exhibit antimicrobial activity against a range of pathogens. The mechanisms often involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Pharmaceutical Applications
The unique structure and biological activity of methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine make it a promising candidate for pharmaceutical applications:
- Drug Development : The compound's ability to act as a bioisostere allows it to replace other functional groups in existing drugs to enhance efficacy or reduce side effects .
- Therapeutic Uses : Research has suggested potential applications in treating cancers and infections due to its diverse biological activities.
Mechanism of Action
The mechanism of action of Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as succinate dehydrogenase, by binding to their active sites . This inhibition can lead to the disruption of metabolic processes in target organisms, resulting in their death or reduced activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Methyl-(3-phenyl-[1,2,4]oxadiazol-5-ylmethyl)-amine
- Structure : Phenyl group at position 3 instead of meta-tolyl.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.21 g/mol
- Key Differences :
- The absence of a methyl group on the phenyl ring reduces steric hindrance and lipophilicity.
- Lower molecular weight (189.21 vs. 203.25) may enhance solubility in polar solvents.
- Biological Relevance : Phenyl-substituted analogs are often intermediates in drug synthesis but may exhibit weaker hydrophobic interactions in biological systems compared to meta-tolyl derivatives .
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
- Structure : Dichlorophenyl group at position 5 of a 1,3,4-oxadiazole ring.
- Demonstrated anticancer activity (IC50 = 2.46 μg/mL against liver cancer cells) due to improved target binding . Higher molecular weight (~350–400 g/mol) compared to the target compound, impacting pharmacokinetics .
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
Modifications to the Amine Side Chain
N-Dodecyl-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine
- Structure : Long dodecyl chain attached to the amine.
- Molecular Weight : 359.51 g/mol .
- Key Differences: The dodecyl chain drastically increases hydrophobicity (logP > 5), enhancing membrane permeability but reducing water solubility.
5-[(3-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine
Biological Activity
Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine, also known by its CAS number 890324-18-2, is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₁₁H₁₃N₃O
- Molecular Weight : 201.24 g/mol
- CAS Number : 890324-18-2
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (Cervical) | 10.5 |
| This compound | CaCo-2 (Colon) | 12.3 |
| This compound | H9c2 (Heart) | 15.0 |
These findings suggest a selective cytotoxicity towards specific tumor cell lines while sparing non-cancerous cells .
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits inhibitory effects against various bacterial strains:
| Bacterial Strain | % Inhibition at 100 µg/mL |
|---|---|
| Mycobacterium tuberculosis | 92% |
| Staphylococcus aureus | 85% |
| Escherichia coli | 78% |
These results indicate its potential utility in developing antimicrobial agents against resistant strains of bacteria .
The biological activity of this compound is attributed to its ability to interact with multiple biological targets:
- Inhibition of Enzymes : It shows inhibitory potency against key enzymes such as carbonic anhydrase and histone deacetylases.
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase in cancer cells.
- Apoptosis Induction : It promotes apoptosis through the activation of caspases and the mitochondrial pathway.
Study 1: Anticancer Activity Evaluation
In a study evaluating a series of oxadiazole derivatives including this compound, researchers found that modifications to the oxadiazole ring significantly enhanced anticancer activity. The study reported that derivatives with electron-withdrawing groups showed increased potency against breast and lung cancer cell lines .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound against Mycobacterium tuberculosis. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL against resistant strains, highlighting its potential as a lead compound for further development in treating tuberculosis .
Q & A
Q. What are the optimal synthetic routes for Methyl-(3-m-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization reactions of precursor hydrazides or amidoximes with carboxylic acid derivatives. For example, one-pot methods using microwave-assisted heating (80–120°C) in polar aprotic solvents like DMF or DMSO can achieve yields of 60–75% . Key variables include stoichiometric ratios (e.g., 1:1.2 hydrazide to acyl chloride), pH control (neutral to mildly basic), and catalyst selection (e.g., pyridine for acid scavenging). Impurities often arise from incomplete cyclization; purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
Methodological Answer: Structural confirmation requires a combination of:
- NMR : H NMR to identify methyl groups (δ 2.3–2.5 ppm for m-tolyl CH) and amine protons (δ 1.8–2.0 ppm, broad). C NMR confirms oxadiazole ring carbons (δ 160–170 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion detection (e.g., [M+H] at m/z 245.1) and fragmentation patterns .
- IR Spectroscopy : Stretching vibrations for C=N (1550–1600 cm) and N-H (3300–3500 cm) .
Intermediate/Advanced Research Questions
Q. How can conflicting biological activity data for oxadiazole derivatives be resolved in structure-activity relationship (SAR) studies?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or stereochemical factors. To address this:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and replicate counts (n ≥ 3) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities of this compound with analogs. For example, the m-tolyl group may enhance hydrophobic interactions with kinase targets versus p-tolyl derivatives .
- Metabolite Profiling : LC-MS to rule out off-target effects from degradation products .
Q. What strategies optimize the regioselectivity of oxadiazole ring formation during synthesis?
Methodological Answer: Regioselectivity challenges in 1,2,4-oxadiazole synthesis can be mitigated by:
- Precursor Design : Use tert-butyloxycarbonyl (Boc)-protected amines to direct cyclization .
- Catalytic Control : Lewis acids like ZnCl favor 5-substituted oxadiazoles over 3-substituted isomers .
- Solvent Effects : High-polarity solvents (e.g., DMF) stabilize transition states for 5-membered ring closure .
Advanced Mechanistic/Applied Research Questions
Q. What is the mechanistic basis for the antimicrobial activity of this compound against Gram-positive bacteria?
Methodological Answer: Hypothesized mechanisms include:
- Enzyme Inhibition : Molecular dynamics simulations suggest binding to bacterial dihydrofolate reductase (DHFR) via hydrogen bonds between the oxadiazole N-O moiety and Arg .
- Membrane Disruption : Lipophilicity (logP ≈ 2.5) enables penetration into lipid bilayers, as shown in fluorescence anisotropy assays .
- Validation : Compare MIC values with DHFR knockout strains (e.g., Bacillus subtilis ΔfolA) .
Q. How do electronic effects of substituents (e.g., m-tolyl vs. phenyl) modulate the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Donating Groups (EDGs) : The m-tolyl methyl group increases electron density at the oxadiazole ring, enhancing reactivity toward electrophiles (e.g., nitration at position 5).
- Hammett Analysis : Plotting σ values for substituents against reaction rates (e.g., SNAr with morpholine) reveals a linear correlation (R > 0.9) .
- DFT Calculations : B3LYP/6-31G(d) level computations show reduced LUMO energy (-3.2 eV) for m-tolyl vs. phenyl (-2.9 eV), favoring nucleophilic attack .
Data Interpretation and Contradiction Management
Q. How should researchers address discrepancies in reported IC50_{50}50 values for kinase inhibition by this compound?
Methodological Answer:
- Assay Conditions : Normalize data to ATP concentration (1 mM vs. 10 mM) and enzyme purity (≥95% by SDS-PAGE) .
- Negative Controls : Include staurosporine as a reference inhibitor.
- Meta-Analysis : Use platforms like ChemBL to aggregate data and identify outliers via Grubbs’ test .
Methodological Innovation Questions
Q. What novel catalytic systems could improve the scalability of this compound synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
